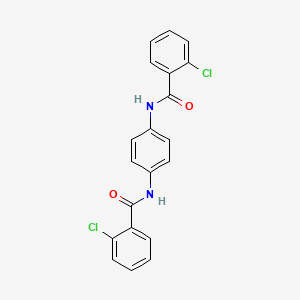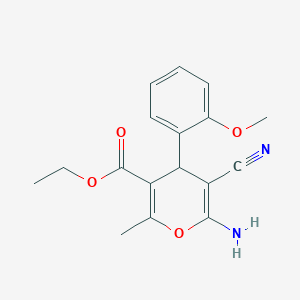
ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-amino-5-cyano-4-(2-méthoxyphényl)-2-méthyl-4H-pyran-3-carboxylate d'éthyle est un composé organique complexe qui appartient à la classe des dérivés de pyrane. Les dérivés de pyrane sont connus pour leurs diverses activités biologiques et sont largement étudiés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-amino-5-cyano-4-(2-méthoxyphényl)-2-méthyl-4H-pyran-3-carboxylate d'éthyle implique généralement une réaction à plusieurs composants. Une méthode courante implique la réaction d'aldéhydes, d'amines, de malononitrile et d'acétylènedicarboxylate de diméthyle en présence d'un catalyseur tel que la méglumine dans une solution aqueuse d'éthanol . Cette synthèse monotope est efficace et respectueuse de l'environnement, offrant des rendements élevés et des temps de réaction courts.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées. Les principes de la chimie verte, tels que l'utilisation de catalyseurs réutilisables et de solvants non toxiques, sont susceptibles d'être utilisés pour assurer la durabilité et la rentabilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-amino-5-cyano-4-(2-méthoxyphényl)-2-méthyl-4H-pyran-3-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogènes en présence d'un catalyseur.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
Le 6-amino-5-cyano-4-(2-méthoxyphényl)-2-méthyl-4H-pyran-3-carboxylate d'éthyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés anticancéreuses et antimicrobiennes.
Médecine : Investigué pour son utilisation potentielle dans le développement de médicaments, en particulier pour ses propriétés anti-inflammatoires et antioxydantes.
Industrie : Utilisé dans la production de divers produits pharmaceutiques et produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action du 6-amino-5-cyano-4-(2-méthoxyphényl)-2-méthyl-4H-pyran-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Bien que les études détaillées soient limitées, on pense qu'il exerce ses effets en modulant l'activité enzymatique et en interagissant avec les récepteurs cellulaires. Ces interactions peuvent conduire à diverses réponses biologiques, telles que l'inhibition de la prolifération cellulaire et l'induction de l'apoptose dans les cellules cancéreuses.
Applications De Recherche Scientifique
Ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. These interactions can lead to various biological responses, such as inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Le 6-amino-5-cyano-4-(2-méthoxyphényl)-2-méthyl-4H-pyran-3-carboxylate d'éthyle peut être comparé à d'autres dérivés de pyrane, tels que :
6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates de méthyle : Ces composés présentent également des activités biologiques significatives et sont synthétisés en utilisant des réactions à plusieurs composants similaires.
Dihydropyridines fonctionnalisées : Ces composés sont structurellement similaires et ont été étudiés pour leur large éventail d'activités biologiques, notamment leurs propriétés antihypertensives et anticancéreuses.
Le caractère unique du 6-amino-5-cyano-4-(2-méthoxyphényl)-2-méthyl-4H-pyran-3-carboxylate d'éthyle réside dans ses groupes fonctionnels spécifiques, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C17H18N2O4 |
|---|---|
Poids moléculaire |
314.34 g/mol |
Nom IUPAC |
ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C17H18N2O4/c1-4-22-17(20)14-10(2)23-16(19)12(9-18)15(14)11-7-5-6-8-13(11)21-3/h5-8,15H,4,19H2,1-3H3 |
Clé InChI |
CLRQYEJLDPFVJT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2OC)C#N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


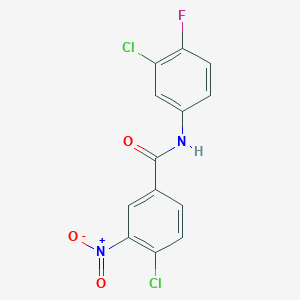
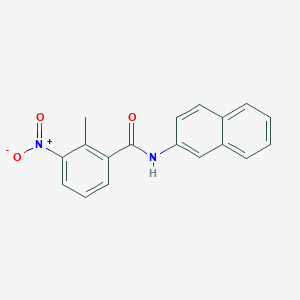
![Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate](/img/structure/B11693631.png)
![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(morpholin-4-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11693646.png)
![2-ethoxy-4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11693653.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11693659.png)
![4-bromo-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11693660.png)
![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11693673.png)
![(2,2-Dichloro-1-methylcyclopropyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11693683.png)
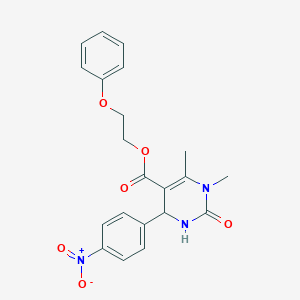


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B11693722.png)
